molecular formula C18H22Cl2N4O2S B2670774 N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1185069-70-8

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2670774
CAS No.: 1185069-70-8
M. Wt: 429.36
InChI Key: IXGQHFXCYZXLKH-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with a chloro and methyl group at positions 7 and 4, respectively. The structure also includes a 1,2-oxazole ring bearing a methyl group and a carboxamide linkage to a 3-(dimethylamino)propyl chain.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S.ClH/c1-11-6-7-13(19)16-15(11)20-18(26-16)23(9-5-8-22(3)4)17(24)14-10-12(2)21-25-14;/h6-7,10H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGQHFXCYZXLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=NO3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The final step involves the coupling of the intermediates under controlled temperature and pressure conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Carboxamide Derivatives

describes benzothiazole-3-carboxamide derivatives with varying aryl substituents on a thiazolidinone ring. Key comparisons include:

Compound (from ) Substituents Yield (%) Key Spectral Features (¹H-NMR)
4g 4-Chlorophenyl 70 δ 7.61–7.43 (m, aromatic), δ 2.66 (s, CH₃)
4h 2,6-Difluorophenyl 60 δ 7.55–7.21 (m, aromatic), δ 2.65 (s, CH₃)
4i 2-Chloro-6-fluorophenyl 37 δ 7.51–7.21 (m, aromatic), δ 2.66 (s, CH₃)
Target Compound 7-Chloro-4-methylbenzothiazole N/A Expected δ 7.5–8.1 (benzothiazole), δ 2.6–3.0 (N(CH₃)₂)

The target compound’s 7-chloro-4-methylbenzothiazole moiety contrasts with ’s chlorophenyl/thiazolidinone hybrids. The electron-withdrawing chloro group in the benzothiazole core may enhance metabolic stability compared to aryl-substituted analogs .

Pyrazole Carboxamide Derivatives

reports pyrazole-4-carboxamide derivatives with cyano and aryl groups. For example:

  • 3a : Yield 68%, mp 133–135°C, ¹H-NMR δ 8.12 (s, pyrazole-H), δ 2.66 (s, CH₃) .
  • 3d : Yield 71%, mp 181–183°C, ¹H-NMR δ 7.51–7.21 (m, fluorophenyl) .

The target compound’s 1,2-oxazole ring differs from these pyrazole-based structures. The oxazole’s smaller ring size and oxygen atom may alter dipole moments and bioavailability compared to pyrazole derivatives.

Oxazole Derivatives

synthesizes 1,3-oxazole derivatives via cyclodehydration, yielding compounds like 7 (2,5-diaryl-4-benzyl-1,3-oxazoles). Key differences include:

  • Target’s 1,2-oxazole : The methyl group at position 3 and carboxamide at position 5 create distinct electronic effects compared to 1,3-oxazoles.
  • Synthesis : uses POCl₃/H₂SO₄ for cyclization, whereas the target likely employs amide coupling agents (e.g., EDCI/HOBt, as in ) for carboxamide formation .

Spectroscopic and Analytical Comparisons

  • NMR: highlights that substituents like chloro or methyl groups cause predictable shifts (e.g., benzothiazole protons at δ 7.5–8.1). The target’s dimethylamino group would show distinct δ 2.6–3.0 for N(CH₃)₂ .
  • MS/MS : Molecular networking () could differentiate the target from analogs via unique fragmentation patterns (e.g., loss of HCl from the benzothiazole or oxazole ring cleavage) .

Biological Activity

N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methyl-1,2-oxazole-5-carboxamide hydrochloride, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H20ClN3OS
  • Molecular Weight: 334.79 g/mol

Structural Characteristics

The presence of the benzothiazole and oxazole rings contributes to the compound's unique reactivity and biological properties. The chlorinated benzothiazole moiety is particularly noteworthy for its role in enhancing the compound's bioactivity.

Antimicrobial Properties

Research indicates that derivatives of benzothiazoles, including the compound , exhibit significant antimicrobial activity. A study on related benzothiazole compounds demonstrated their effectiveness against various bacterial strains and fungi, suggesting a potential for development as antimicrobial agents .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been tested against various cancer cell lines with positive results .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, leading to disrupted signaling pathways.
  • Receptor Modulation: It could act on various receptors, modifying their activity and affecting downstream signaling cascades.

Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of benzothiazole derivatives found that certain modifications enhanced their potency against Staphylococcus aureus and Escherichia coli. The study highlighted that compounds with dimethylamino groups exhibited increased activity due to improved solubility and membrane penetration .

Study 2: Anticancer Properties

In a separate investigation into the anticancer potential of similar compounds, researchers observed that specific derivatives significantly inhibited the growth of breast cancer cells (MCF-7). The study concluded that the introduction of specific functional groups could enhance cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
N-(4-chlorophenyl)-1,3-benzothiazole-2-carboxamideModerate antimicrobialEnzyme inhibition
N-(4-methylphenyl)-1,3-benzothiazole-2-carboxamideHigh anticancerReceptor modulation
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamineVariableMixed mechanisms

The comparison reveals that while all compounds share a common structural motif, their biological activities can vary significantly based on minor structural modifications.

Q & A

Q. What are the key considerations for optimizing the synthetic yield of this compound, given its multi-heterocyclic structure?

Methodological Answer:

  • Optimize reaction stoichiometry (e.g., molar ratios of intermediates like benzothiazole and oxazole precursors) and solvent systems (e.g., ethanol or dioxane for improved solubility) .
  • Employ stepwise purification techniques, such as recrystallization from ethanol-DMF mixtures or flash chromatography with ethyl acetate/hexane gradients, to isolate intermediates and minimize side products .
  • Monitor reaction progress using TLC or HPLC to identify optimal reaction times and avoid over- or under-reaction .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Use ¹H/¹³C NMR to verify substituent positions on the benzothiazole and oxazole rings, particularly distinguishing between methyl and chloro groups .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy, while FT-IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and intramolecular interactions .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75%), temperature (4°C, 25°C, 40°C), and light (ICH Q1B guidelines) for 1–6 months .
  • Monitor degradation via HPLC-UV to quantify impurities and identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

Methodological Answer:

  • Standardize assay conditions: Use identical cell lines (e.g., HepG2 for anticancer studies), culture media, and incubation times to reduce variability .
  • Validate target engagement with competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with proposed molecular targets .
  • Perform meta-analyses of published data to identify confounding variables (e.g., differences in solvent systems or assay endpoints) .

Q. What experimental strategies can elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular docking simulations predict binding affinity to target proteins (e.g., kinases or GPCRs), guided by structural analogs in PubChem .
  • CRISPR-Cas9 knockout models can validate target relevance by assessing activity in cells lacking the putative target gene .
  • Metabolomic profiling (LC-MS/MS) identifies downstream metabolic perturbations, linking mechanism to observed phenotypic effects .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

Methodological Answer:

  • Enhance solubility via salt formation (e.g., hydrochloride salt) or co-solvents (e.g., PEG-400) .
  • Evaluate prodrug strategies (e.g., esterification of the carboxamide) to improve bioavailability .
  • Use microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots and guide structural modifications .

Q. What in vivo models are appropriate for preliminary toxicity and efficacy testing?

Methodological Answer:

  • Rodent xenograft models (e.g., nude mice with implanted tumor lines) assess antitumor efficacy and systemic toxicity .
  • Zebrafish embryos provide a high-throughput platform for acute toxicity screening (LC₅₀ determination) .
  • Monitor organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT/AST for hepatotoxicity) .

Q. How can researchers validate the stereochemical impact of the dimethylaminopropyl side chain on bioactivity?

Methodological Answer:

  • Synthesize enantiopure analogs using chiral catalysts or chromatography (e.g., Chiralpak AD-H column) .
  • Compare activity of enantiomers in cell-based assays to determine stereospecificity .
  • Circular dichroism (CD) spectroscopy confirms conformational differences between stereoisomers .

Comparative and Methodological Questions

Q. How does this compound’s efficacy compare to structurally similar benzothiazole derivatives?

Methodological Answer:

  • Perform head-to-head assays under identical conditions with analogs (e.g., N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide) .
  • Use QSAR modeling to correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups across multiple doses .
  • Incorporate Bayesian hierarchical models to account for inter-experimental variability in multi-study analyses .

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